2-(4-Bromophenyl)-6-cyclobutylpyrimidin-4-ol
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Overview
Description
2-(4-Bromophenyl)-6-cyclobutylpyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring substituted with a bromophenyl group at the 2-position and a cyclobutyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-6-cyclobutylpyrimidin-4-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Substitution Reactions:
Cyclobutyl Group Introduction: The cyclobutyl group can be introduced via a Grignard reaction, where a cyclobutylmagnesium halide reacts with the pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-6-cyclobutylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to modify the aromatic ring or the pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as amines or ethers.
Scientific Research Applications
2-(4-Bromophenyl)-6-cyclobutylpyrimidin-4-ol has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors in cancer and infectious diseases.
Materials Science: The compound’s unique structure makes it suitable for use in organic electronics and as a building block for advanced materials.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into binding mechanisms and activity.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-6-cyclobutylpyrimidin-4-ol involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrimidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Another brominated aromatic compound with different functional groups and applications.
4-(4-Bromophenyl)-thiazol-2-amine: A thiazole derivative with similar bromophenyl substitution but different biological activities.
Uniqueness
2-(4-Bromophenyl)-6-cyclobutylpyrimidin-4-ol is unique due to its combination of a pyrimidine ring with both a bromophenyl and a cyclobutyl group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H13BrN2O |
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Molecular Weight |
305.17 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4-cyclobutyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H13BrN2O/c15-11-6-4-10(5-7-11)14-16-12(8-13(18)17-14)9-2-1-3-9/h4-9H,1-3H2,(H,16,17,18) |
InChI Key |
NAKOVPGWVXMRMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CC(=O)NC(=N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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